2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate
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Overview
Description
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a pyridinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate typically involves the esterification of 2-pyridinecarboxylic acid with 2-(4-methoxyphenyl)-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) can be used.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)-1-methyl-2-hydroxyethyl 2-pyridinecarboxylate.
Substitution: Formation of 2-(4-halophenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate or 2-(4-alkylphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-pyridinecarboxylate
- Methyl 2-pyridinecarboxylate
- Butyl 3-pyridinecarboxylate
Uniqueness
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties such as increased lipophilicity and potential bioactivity. This makes it distinct from other pyridinecarboxylates that may lack these functional groups.
Properties
CAS No. |
1009552-33-3 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] pyridine-2-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-11(21-16(19)14-5-3-4-10-17-14)15(18)12-6-8-13(20-2)9-7-12/h3-11H,1-2H3 |
InChI Key |
POMYKADPGLEOIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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